

An In-depth Technical Guide to the Chemical Properties of 3-Dimethylaminoacrolein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Dimethylaminoacrolein*

Cat. No.: *B3021025*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminoacrolein, with the IUPAC name (2E)-3-(Dimethylamino)prop-2-enal, is a versatile organic compound that serves as a key intermediate in a multitude of synthetic pathways.^[1] Its unique bifunctional nature, possessing both an aldehyde and an enamine moiety, renders it a valuable building block for the construction of complex molecules, particularly nitrogen-containing heterocycles.^[1] This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Dimethylaminoacrolein**, its synthesis, reactivity, and experimental applications, tailored for professionals in research and drug development.

Physicochemical Properties

3-Dimethylaminoacrolein is a clear, faintly yellow to dark brown liquid that is soluble in water, methanol, and 1,2-dichloroethane.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Dimethylaminoacrolein**

Property	Value	Reference
Molecular Formula	C ₅ H ₉ NO	[1]
Molar Mass	99.133 g·mol ⁻¹	[1]
Appearance	Clear, faintly yellow to dark brown liquid	[1]
Density	0.99 g·cm ⁻³ at 25°C	[1]
Boiling Point	91 °C at 0.1 kPa; 133–144 °C; 270–273 °C	[1]
Solubility	Soluble in water, methanol, and 1,2-dichloroethane	[1]
Refractive Index (n ²⁰ /D)	1.584 - 1.588	
Flash Point	113 °C (closed cup)	
CAS Number	927-63-9	[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3-Dimethylaminoacrolein**. Key spectral information is summarized in Table 2.

Table 2: Spectral Data of **3-Dimethylaminoacrolein**

Spectrum Type	Key Features/Signals	Reference
¹ H NMR	Available	[2]
¹³ C NMR	Available	[3]
IR	Available	[2]
Mass Spectrometry	Available	[2]

Synthesis of 3-Dimethylaminoacrolein

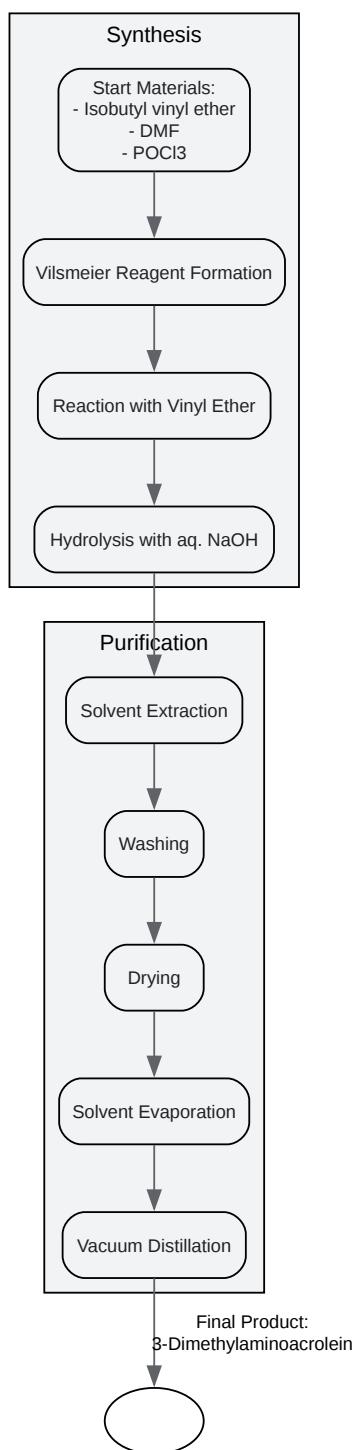
The synthesis of **3-Dimethylaminoacrolein** can be achieved through several routes, with the Vilsmeier-Haack reaction being a prominent and industrially relevant method.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This method involves the reaction of a vinyl ether with a Vilsmeier reagent, which is formed *in situ* from dimethylformamide (DMF) and an activating agent like phosgene, phosphoryl chloride (POCl_3), or oxalyl chloride.^[1] A general procedure is outlined below.

Materials:

- Isobutyl vinyl ether
- Dimethylformamide (DMF)
- Phosphoryl chloride (POCl_3)
- Dilute sodium hydroxide solution
- Appropriate organic solvents for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous sodium sulfate)


Procedure:

- Formation of the Vilsmeier Reagent: In a reaction vessel, dimethylformamide (DMF) is reacted with phosphoryl chloride (POCl_3) to form the Vilsmeier reagent, a chloroiminium salt. This reaction is typically performed at reduced temperatures.
- Reaction with Vinyl Ether: Isobutyl vinyl ether is then added to the Vilsmeier reagent. The reaction mixture is stirred, allowing for the formation of an intermediate.
- Hydrolysis: The intermediate is subsequently hydrolyzed by the addition of a dilute sodium hydroxide solution. This step yields **3-Dimethylaminoacrolein**.^[1]
- Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent. The organic layer is then washed, dried over an anhydrous drying agent, and the solvent is

removed under reduced pressure. The crude product can be further purified by vacuum distillation.[4]

The following diagram illustrates a generalized workflow for the synthesis and purification of **3-Dimethylaminoacrolein**.

Synthesis and Purification of 3-Dimethylaminoacrolein

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **3-Dimethylaminoacrolein**.

Chemical Reactivity and Applications

3-Dimethylaminoacrolein is a versatile reagent due to the presence of both an electrophilic aldehyde group and a nucleophilic enamine system. This dual reactivity allows it to participate in a wide range of chemical transformations.

Reactions with Nucleophiles

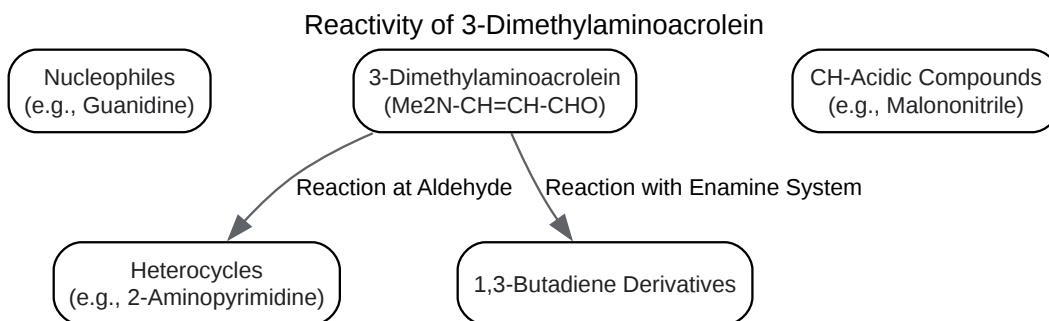
The aldehyde group of **3-Dimethylaminoacrolein** readily reacts with various nucleophiles. For instance, it reacts with guanidine to form 2-aminopyrimidine in nearly quantitative yield.[1]

Experimental Protocol: Synthesis of 2-Aminopyrimidine

Materials:

- **3-Dimethylaminoacrolein**
- Guanidine nitrate
- Sodium methoxide
- Methanol

Procedure:


- A solution of **3-Dimethylaminoacrolein** in methanol is prepared in a reaction flask.
- Guanidine nitrate and a catalytic amount of sodium methoxide are added to the solution.[5]
- The reaction mixture is stirred, typically under reflux, to facilitate the condensation reaction.
- Upon completion, the reaction is cooled, and the product, 2-aminopyrimidine, can be isolated by crystallization or other purification techniques.

Reactions with CH-Acidic Compounds

3-Dimethylaminoacrolein can react with compounds containing active methylene groups (CH-acidic compounds), such as malononitrile. This reaction leads to the formation of 1,3-butadiene derivatives.[1]

Logical Relationship of Reactivity

The following diagram illustrates the key reactive sites of **3-Dimethylaminoacrolein** and its general reaction pathways with nucleophiles and CH-acidic compounds.

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of **3-Dimethylaminoacrolein**.

Safety and Handling

3-Dimethylaminoacrolein is classified as a corrosive substance.^[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

3-Dimethylaminoacrolein is a highly valuable and versatile chemical intermediate with a rich and diverse reactivity profile. Its ability to act as a precursor to a wide array of heterocyclic compounds makes it an indispensable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties,

synthesis, and reactivity is paramount for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]
- 2. 3-Dimethylaminoacrolein(927-63-9) 1H NMR [m.chemicalbook.com]
- 3. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 3-Dimethylaminoacrolein]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021025#3-dimethylaminoacrolein-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com